2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the directed lithiation of 2-substituted 5-aminopyridine derivatives followed by reaction with formamide or formamidine acetate . The reaction conditions often include the use of butyllithium and tetramethylethylenediamine in diethyl ether at low temperatures (around -10°C) to achieve the lithiation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine-4-one derivatives, while reduction can lead to the formation of partially or fully reduced analogs .
Scientific Research Applications
2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as:
Pyrido[3,4-d]pyrimidine: Shares a similar core structure but lacks the cyclopropyl group.
Thieno[2,3-d]pyrimidin-4(3H)-one: Contains a sulfur atom in place of the nitrogen in the pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Features a pyrazole ring fused to the pyrimidine
The uniqueness of this compound lies in its cyclopropyl group, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-cyclopropyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H9N3O/c14-10-7-3-4-11-5-8(7)12-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13,14) |
InChI Key |
MIROUNZZIPJAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CN=C3)C(=O)N2 |
Origin of Product |
United States |
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